1,2-Diiodo-4,5-dinitrobenzene
Overview
Description
1,2-Diiodo-4,5-dinitrobenzene is an organic compound with the molecular formula C6H2I2N2O4 It is a derivative of benzene, where two iodine atoms and two nitro groups are substituted at the 1,2 and 4,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diiodo-4,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration and iodination of benzene derivatives. One common method involves the nitration of 1,2-dinitrobenzene followed by iodination. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-4,5-dinitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of nitro groups makes the benzene ring less reactive towards electrophilic substitution, but the iodine atoms can be replaced under specific conditions.
Nucleophilic Aromatic Substitution:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.
Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the iodine atoms.
Reduction: 1,2-diamino-4,5-dinitrobenzene or 1,2-diamino-4,5-diiodobenzene, depending on the extent of reduction.
Scientific Research Applications
1,2-Diiodo-4,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Medicine: Research into its potential use as a radiolabeled compound for diagnostic imaging or as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1,2-diiodo-4,5-dinitrobenzene involves its interaction with molecular targets through its nitro and iodine substituents. The nitro groups can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1,2-Dinitrobenzene: Lacks the iodine substituents, making it less reactive in certain substitution reactions.
1,3-Dinitrobenzene: Has nitro groups at different positions, leading to different reactivity and applications.
1,4-Dinitrobenzene: Symmetrical arrangement of nitro groups, resulting in different physical and chemical properties.
Uniqueness
1,2-Diiodo-4,5-dinitrobenzene is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and makes the compound valuable in various fields of research.
Properties
IUPAC Name |
1,2-diiodo-4,5-dinitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQQACPCRNDISO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454090 | |
Record name | 1,2-diiodo-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29270-47-1 | |
Record name | 1,2-diiodo-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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